BIII 890 CL: A Technical Overview of its Synthesis, Structure, and Sodium Channel Blocking Activity
BIII 890 CL: A Technical Overview of its Synthesis, Structure, and Sodium Channel Blocking Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, chemical structure, and mechanism of action of BIII 890 CL (crobenetine), a potent and selective voltage-gated sodium (Nav) channel blocker. The information presented is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.
Chemical Structure and Synthesis
BIII 890 CL is a benzomorphan derivative with the chemical name 2R-[2α,3(S*),6α]-1,2,3,4,5,6-hexahydro-6,11,11-trimethyl-3-[2-(phenylmethoxy)propyl]-2,6-methano-3-benzazocin-10-ol hydrochloride.[1][2][3][4] The synthesis of this small molecule involves the use of 2-methoxy benzyl cyanate and ethyl 2-bromobutanoate as key starting materials.[5] The hydrochloride salt form is commonly used in experimental studies.
Mechanism of Action: Potent and State-Dependent Sodium Channel Blockade
BIII 890 CL is a highly potent and selective blocker of voltage-gated sodium channels, specifically targeting neurotoxin receptor site 2.[1][2][3][4][5] Its mechanism of action is characterized by a pronounced use- and voltage-dependency, showing a strong preference for the inactivated state of the Nav channel over the resting state.[1][3][4][6][7] This state-dependent binding is a key feature, contributing to its unique pharmacological profile. The compound demonstrates over 230-fold selectivity for the inactivated channel state.[6][7]
The binding of BIII 890 CL to the local anesthetic receptor site within the pore of the sodium channel has been suggested by mutational analysis.[1][2][4] Specifically, mutations in the transmembrane segment S6 in domain IV of the α subunit (F1764A and Y1771A) have been shown to reduce the voltage- and frequency-dependent block.[1][4]
The functional consequence of this sodium channel blockade is the inhibition of neuronal depolarization and a subsequent reduction in glutamate release, a key neurotransmitter involved in excitotoxicity.[1][2][3][4][5] This mechanism underlies the neuroprotective effects observed in preclinical models of cerebral ischemia.[1][2][3][4]
Signaling Pathway of BIII 890 CL Action
Caption: Mechanism of BIII 890 CL in reducing neuronal excitotoxicity.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for BIII 890 CL in various experimental models.
| Parameter | Value | Cell/Tissue Type | Reference |
| Receptor Binding | |||
| IC50 ([3H]batrachotoxin displacement) | 49 nM | Rat brain synaptosomes | [1][2][3][4] |
| Ki ([3H]batrachotoxin displacement) | 40 nM | - | [5] |
| Electrophysiology (Patch Clamp) | |||
| IC50 (Inactivated Na+ channels) | 77 nM | tsA-201 cells with type IIA Na+ channel α subunits | [1][3][4][6][7] |
| IC50 (Resting Na+ channels) | 18 µM | tsA-201 cells with type IIA Na+ channel α subunits | [1][3][4][6][7] |
| In Vitro Functional Assays | |||
| IC50 (Veratridine-induced glutamate release) | 0.29 ± 0.02 µM | Rat cortical slices | [2] |
| IC50 (Veratridine-induced glutamate release) | 0.33 µM | Rat striatal slices | [2] |
| IC50 (Veratridine-induced neurotoxicity) | 0.7 µM | Cultured cortical neurons | [1] |
| In Vivo Efficacy | |||
| ID50 (Maximum electroshock test) | 6.1 mg/kg | Mice | [6][7] |
| Neuroprotective Dose Range (Focal cerebral ischemia) | 3–30 mg/kg s.c. | Mice and Rats | [1][2][3][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Receptor Binding Studies
Objective: To determine the affinity of BIII 890 CL for neurotoxin site 2 of the voltage-gated sodium channel.
Method:
-
Prepare synaptosomal membranes from rat brains.
-
Incubate the membranes with [3H]batrachotoxinin A-20α-benzoate ([3H]BTX-b) in the presence of varying concentrations of BIII 890 CL.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value, which is the concentration of BIII 890 CL that inhibits 50% of the specific binding of [3H]BTX-b.[1]
Electrophysiological Experiments (Whole-Cell Patch Clamp)
Objective: To characterize the state-dependent block of sodium channels by BIII 890 CL.
Method:
-
Use tsA-201 cells transiently transfected with the α subunit of the rat brain type IIA Na+ channel.
-
Perform whole-cell voltage-clamp recordings.
-
To assess the block of resting channels, apply a single test pulse to 0 mV from a holding potential of -100 mV after a 3-minute preincubation with BIII 890 CL.[1]
-
To determine the affinity for inactivated channels, hold the cells at a depolarized potential (-40 mV) to induce inactivation before applying test pulses in the presence of the compound.[1][5]
-
To evaluate the shift in the steady-state inactivation curve, apply prepulses of 1-second duration to various potentials before a test pulse, both in the absence and presence of BIII 890 CL.[1]
-
Fit the normalized data with a Boltzmann function to determine the voltage at which half the channels are inactivated (V1/2).
In Vivo Focal Cerebral Ischemia Model (Middle Cerebral Artery Occlusion)
Objective: To evaluate the neuroprotective efficacy of BIII 890 CL in a rodent model of stroke.
Method:
-
Anesthetize male NMRI mice or Wistar rats.
-
Induce permanent focal cerebral ischemia by occluding the middle cerebral artery (MCA).
-
Administer BIII 890 CL (e.g., 3, 10, and 30 mg/kg) or saline vehicle subcutaneously at 5 minutes and 3 hours post-occlusion.[2][3]
-
After a survival period (e.g., 48 hours), euthanize the animals.[3]
-
Determine the infarct volume or area using standard histological techniques, such as staining with 2,3,5-triphenyltetrazolium chloride (TTC).[3]
-
Compare the infarct sizes between the BIII 890 CL-treated and vehicle-treated groups to assess neuroprotection.
Experimental Workflow for In Vivo Ischemia Study
Caption: Workflow for assessing the neuroprotective effects of BIII 890 CL.
References
- 1. pnas.org [pnas.org]
- 2. Potent blockade of sodium channels and protection of brain tissue from ischemia by BIII 890 CL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent blockade of sodium channels and protection of brain tissue from ischemia by BIII 890 CL [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pardon Our Interruption [opnme.com]
- 7. opnme.com [opnme.com]
